16:0 (Rac)-PtdEG-d71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H76NO9P |

|---|---|

Molecular Weight |

781.4 g/mol |

IUPAC Name |

azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |

InChI |

InChI=1S/C37H73O9P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);1H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D; |

InChI Key |

ACXVHPCKWYBKNP-ZNKKBLFASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 16:0 (Rac)-PtdEG-d71: A Deuterated Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 (Rac)-PtdEG-d71, a deuterated phosphatidyl-ethylene glycol, for its application as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical and physical properties, the core principles of its application, and detailed experimental protocols for its use in quantitative analysis.

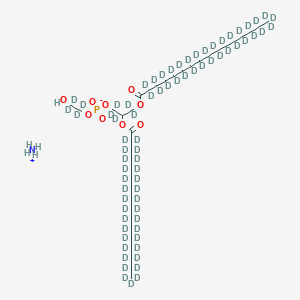

Introduction to this compound

This compound is a synthetic, stable isotope-labeled phospholipid. Its full chemical name is 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene (B1197577) glycol (d71). The "16:0" denotes that both fatty acyl chains are palmitic acid, a saturated fatty acid with 16 carbon atoms. The "(Rac)" indicates that it is a racemic mixture at the stereogenic center of the glycerol (B35011) backbone. The "d71" signifies that 71 hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration makes it an ideal internal standard for mass spectrometry applications.

The primary application of this compound is as an internal standard in quantitative lipidomics.[1] Stable isotope-labeled standards are crucial for achieving accurate and reproducible quantification of lipids in complex biological samples.[2] Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs, making such standards valuable in drug development.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for accurate preparation of standard solutions and for data analysis in mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene glycol (d71) | [3] |

| Molecular Formula | C₃₇H₅D₇₁NO₉P | [3] |

| Formula Weight | 781.41 | [3] |

| Exact Mass | 780.97 | [3] |

| CAS Number | 2260670-48-0 | [3] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥99% | [1] |

| Storage Temperature | -20°C | [3][4] |

| Stability | 1 Year | [3][4] |

| Hygroscopic | No | [3] |

| Light Sensitive | No | [3] |

Percent Composition:

| Element | Percentage |

| Carbon (C) | 56.87% |

| Hydrogen (H & D) | 18.95% |

| Nitrogen (N) | 1.79% |

| Oxygen (O) | 18.43% |

| Phosphorus (P) | 3.96% |

| (Data sourced from Avanti Polar Lipids)[3][4] |

Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.[2] This is the gold-standard method for quantitative analysis in complex mixtures. The core concept is to add a known amount of the isotopically labeled standard to a sample at the earliest point of the analytical workflow.[2][5]

Because the deuterated standard is chemically almost identical to its endogenous, non-labeled counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard proportionally.[2][6] The mass spectrometer can distinguish between the analyte and the standard due to their mass difference. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved, correcting for experimental variability.[2][5]

Role in Research and Drug Development

This compound is not a biologically active signaling molecule itself. Instead, it is a critical tool that enables the accurate study of endogenous lipids that are involved in signaling pathways, metabolic regulation, and disease processes. By providing a means for accurate quantification, it helps researchers to:

-

Identify and validate lipid biomarkers: For diseases such as obesity, cardiovascular disease, and cancer.

-

Study the effects of drug candidates on lipid metabolism: By quantifying changes in lipid profiles in response to treatment.

-

Elucidate the roles of specific lipids in cellular signaling: By accurately measuring changes in their concentrations under different physiological or pathological conditions.

The diagram below illustrates the role of this compound as a tool in the broader context of studying biological signaling pathways.

Caption: Role of this compound in enabling biological research.

Experimental Protocols

The following is a representative protocol for the use of this compound as an internal standard for the quantification of lipids in plasma samples. Note: The optimal concentration of the internal standard and specific LC-MS/MS parameters should be determined empirically for each specific application and instrument.

Preparation of Internal Standard Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Prepare a stock solution by dissolving the entire contents of the vial in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a concentration appropriate for spiking into samples (e.g., 10 µg/mL). The final concentration in the sample should be comparable to the expected concentration of the analyte of interest.

-

Store stock and working solutions at -20°C in amber glass vials to prevent degradation.

Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted from standard lipidomics procedures.

-

Thaw plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma.

-

Spike the sample with a known amount of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution).

-

Add 225 µL of ice-cold methanol.

-

Vortex for 1 minute to precipitate proteins.

-

Add 750 µL of methyl-tert-butyl ether (MTBE).

-

Vortex for 1 minute and then incubate on a shaker at 4°C for 15 minutes.

-

Induce phase separation by adding 188 µL of water.

-

Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase (containing the lipids) and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipids in a solvent suitable for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v) and transfer to an autosampler vial.

The diagram below outlines this experimental workflow.

Caption: General workflow for lipid extraction using an internal standard.

LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase column (e.g., C18) suitable for lipid separation. The mobile phases typically consist of an aqueous solution with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of both the endogenous lipid(s) of interest and the deuterated internal standard. This is typically done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

-

Data Analysis: Integrate the peak areas for the endogenous lipid and the deuterated internal standard. Calculate the concentration of the endogenous lipid using a calibration curve or by the ratio of the peak areas if a single-point calibration is used.

Conclusion

This compound is a high-purity, deuterated internal standard essential for accurate and precise quantification of lipids in complex biological matrices. Its use, grounded in the principle of isotope dilution mass spectrometry, allows researchers to overcome common analytical challenges such as sample loss and matrix effects. By enabling reliable quantification of endogenous lipids, this tool plays a vital role in advancing our understanding of lipid metabolism, cellular signaling, and the mechanisms of disease, thereby supporting biomarker discovery and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene glycol (d71)

Core Structure and Physicochemical Properties

1,2-dipalmitoyl-rac-glycero-1-phospho ethylene (B1197577) glycol (d71) is a synthetic, saturated, deuterated phospholipid. Its structure is designed for specific biophysical applications where isotopic labeling is paramount, such as neutron scattering or specialized nuclear magnetic resonance (NMR) studies.

Structural Breakdown:

-

Glycerol (B35011) Backbone: A central racemic glycerol molecule, meaning it is a mixture of stereoisomers.

-

Acyl Chains: Two perdeuterated palmitic acid chains (C₁₆D₃₁) are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The saturation of these chains allows for the formation of tightly packed, stable lipid bilayers.

-

Headgroup: A deuterated phospho-ethylene glycol group is attached to the sn-1 position of the glycerol backbone. This small ethylene glycol moiety provides hydrophilicity and is the simplest form of a PEGylated headgroup, known to influence liposome (B1194612) stability and circulation time in vivo.[1]

-

Deuteration (d71): The "d71" designation indicates heavy isotopic labeling with 71 deuterium (B1214612) atoms. Based on analogous compounds like DPPC-d71, the most probable distribution is the full deuteration of both palmitoyl (B13399708) chains (31 x 2 = 62 deuterium atoms) and the addition of the remaining 9 deuterium atoms across the glycerol and ethylene glycol headgroup protons.[2] This extensive deuteration makes the molecule nearly "invisible" in ¹H-NMR and creates a unique scattering length density for neutron scattering experiments.[3]

Predicted Physicochemical Data

The following quantitative data are estimated based on the structure of the non-deuterated sodium salt analog (CAS 148439-06-9)[4] and the mass increase from deuteration.

| Property | Value | Source / Justification |

| Chemical Name | 1,2-di(perdeuteropalmitoyl)-rac-glycero-1-phospho-(perdeutero)ethylene glycol | Inferred from structure |

| Synonyms | d71-DPPEG, 16:0 d71 PEG-Lipid | Inferred from structure |

| Estimated Molecular Formula | C₃₇H₄D₇₁O₉P | Calculated from non-deuterated analog[4] and d71 pattern[2] |

| Estimated Average Molecular Weight | ~785.4 g/mol | Calculated from non-deuterated analog (~714.9 g/mol )[4] + 71 * (Mₙ_D - Mₙ_H) |

| Physical Form | White to off-white powder | Typical for saturated phospholipids[5] |

| Solubility | Soluble in organic solvents like chloroform, methanol, DMSO.[6] Forms dispersions in aqueous buffers. | Based on analogous PEGylated lipids[6] |

| Storage Conditions | -20°C, under inert atmosphere | Standard for phospholipids (B1166683) to prevent hydrolysis and oxidation[2] |

Experimental Protocols

The following sections detail methodologies for the preparation and characterization of liposomes formulated with this lipid and its application in neutron scattering.

Liposome Preparation via Thin-Film Hydration

This is a robust and widely used method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles (LUVs) of a defined size.[7]

Materials:

-

1,2-dipalmitoyl-rac-glycero-1-phospho ethylene glycol (d71)

-

Co-lipids as required (e.g., cholesterol)

-

Organic solvent: Chloroform or a 2:1 chloroform:methanol mixture

-

Hydration buffer: Phosphate-buffered saline (PBS) or Tris buffer

-

Equipment: Rotary evaporator, water bath, round-bottom flask, vacuum pump, liposome extrusion device, polycarbonate membranes (e.g., 100 nm pore size), gas-tight syringes.[7]

Protocol:

-

Lipid Dissolution: Dissolve the d71-lipid and any co-lipids in the organic solvent within a round-bottom flask. Ensure complete dissolution.

-

Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tm). For dipalmitoyl chains, a temperature of 45-50°C is suitable.[8]

-

Solvent Evaporation: Rotate the flask and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Place the flask under a high vacuum for a minimum of 2 hours (overnight is recommended) to ensure the complete removal of residual organic solvent.

-

Hydration: Add the hydration buffer (pre-heated to the same temperature as the water bath) to the flask. The volume will determine the final lipid concentration.

-

Vesicle Formation: Agitate the flask by hand or using a vortex mixer. The lipid film will gradually hydrate (B1144303) and peel off the glass to form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

Extrusion (Optional for LUVs): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a liposome extruder. This process should be performed at a temperature above the lipid's Tm.

Liposome Characterization

2.2.1 Size and Surface Charge Analysis

-

Method: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

-

Protocol:

-

Dilute a small aliquot of the final liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.

-

Measure the hydrodynamic diameter and Polydispersity Index (PDI) to determine the average size and size distribution.

-

For surface charge, measure the zeta potential of the diluted sample. The phospho-ethylene glycol headgroup is expected to impart a negative surface charge.

-

2.2.2 Structural and Morphological Analysis

-

Method: Cryo-Transmission Electron Microscopy (Cryo-TEM).

-

Protocol:

-

Apply a small drop (3-4 µL) of the liposome suspension to a TEM grid.

-

Blot the grid to create a thin aqueous film and immediately plunge-freeze it in liquid ethane.

-

Image the vitrified sample in a transmission electron microscope under cryogenic conditions. This allows for the direct visualization of liposome morphology (e.g., lamellarity, shape) and size.[9]

-

Sample Preparation for Small-Angle Neutron Scattering (SANS)

The primary application of d71-labeled lipids is in SANS, a technique used to study the structure of nanoscale systems. The high deuterium content allows for "contrast matching," where the scattering from the lipid bilayer can be made to match the solvent (typically heavy water, D₂O), effectively making the bilayer invisible to neutrons and highlighting any hydrogenated (non-deuterated) components, such as embedded proteins or peptides.[10][11]

Protocol:

-

Liposome Preparation: Prepare liposomes as described in Protocol 2.1, using D₂O-based buffer as the hydration medium. This is crucial for maximizing the scattering contrast.[3]

-

Sample Loading: Load the final liposome suspension into a quartz sample cell suitable for SANS measurements.

-

Experimental Design: The goal is often to contrast-match the deuterated lipid bilayer to the D₂O solvent. This isolates the scattering signal from any hydrogenated molecules incorporated within the membrane.[12] The scattering length densities of d-lipids and D₂O are very similar, which facilitates this contrast matching.[12]

-

Data Collection: Collect SANS data at a neutron scattering facility. The resulting scattering profile can be analyzed to determine the shape, size, and conformation of the non-deuterated components within the "invisible" deuterated membrane.[11]

Visualizations

Predicted Molecular Structure

Caption: Predicted structure of the deuterated phospholipid.

Liposome Preparation Workflow

Caption: Workflow for preparing unilamellar vesicles (LUVs).

SANS Experimental Logic

Caption: Logic of a SANS experiment using a deuterated lipid.

References

- 1. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPC-d71 | FB Reagents [fbreagents.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt - High Purity Phospholipid at Best Price [nacchemical.com]

- 6. 1,2-dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol - CD BioSustainable [sustainable-bio.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]

- 11. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nist.gov [nist.gov]

A Technical Guide to the Physical Properties of Deuterated Phosphatidylethylene Glycol (PtdEG) Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated lipids are invaluable tools in the biophysical characterization of lipid membranes, particularly in neutron scattering studies, where they provide essential contrast to elucidate molecular structures and dynamics. Phosphatidylethylene glycol (PtdEG) lipids, also known as PEGylated lipids, are crucial for drug delivery systems, enhancing circulation time and stability of liposomal formulations. This technical guide provides a comprehensive overview of the physical properties of deuterated PtdEG lipids. In the absence of direct experimental data for this specific class of deuterated lipids in the current literature, this guide synthesizes information from studies on non-deuterated PtdEG analogues and the well-documented effects of deuteration on other common phospholipids (B1166683). We present the expected quantitative data on phase transitions and bilayer structure, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.

Introduction: The Dual Advantage of Deuterated PtdEG Lipids

Phosphatidylethylene glycol (PtdEG) lipids are phospholipids covalently linked to a polyethylene (B3416737) glycol (PEG) polymer chain. This modification imparts "stealth" characteristics to liposomes, reducing opsonization and clearance by the immune system. The physical properties of these lipids, such as their phase behavior, the area they occupy within a membrane, and their influence on bilayer thickness, are critical to the stability and efficacy of lipid-based drug delivery systems.[1]

Deuterium (B1214612), a stable isotope of hydrogen, possesses a significantly different neutron scattering length compared to hydrogen.[2] This property is exploited in small-angle neutron scattering (SANS) to selectively highlight or "mask" different components of a complex biological assembly. By strategically replacing hydrogen with deuterium in PtdEG lipids, researchers can gain unprecedented insight into the structure of liposomal carriers, including the conformation of the PEG chains and their interaction with the lipid bilayer and surrounding solvent.[2][3]

This guide will first outline the known physical properties of non-deuterated PtdEG lipids and the general effects of deuteration on phospholipids. It will then project the expected physical properties of deuterated PtdEG lipids and provide detailed methodologies for their experimental characterization.

Predicted Physical Properties of Deuterated PtdEG Lipids

Phase Transition Behavior

The gel-to-liquid crystalline phase transition temperature (T_m) is a critical parameter for lipid stability and drug release.

-

Effect of PEGylation: The inclusion of a PEGylated lipid into a bilayer tends to alter the T_m. For instance, in DPPC:DSPE-PEG(2000) systems, increasing the fraction of the PEGylated lipid can lead to an elevation of the chain-melting temperature.[4][5][6][7] Conversely, other studies have shown that incorporating DSPE-PEG2000 into a DC8,9PC lipid matrix leads to a decrease in T_m as the concentration of the PEGylated lipid increases.[8] The effect is dependent on the specific lipids and the size of the PEG chain.

-

Effect of Deuteration: Deuteration of the acyl chains of phospholipids consistently lowers the T_m by approximately 4-5°C compared to their protonated counterparts. This is attributed to the slightly weaker van der Waals interactions between deuterated hydrocarbon chains.

Projected Impact on Deuterated PtdEG: Based on these principles, a deuterated PtdEG lipid with deuteration in its acyl chains is expected to exhibit a lower T_m than its protonated (non-deuterated) analogue. The magnitude of this decrease is likely to be in the range of 4-5°C. The specific T_m will also be influenced by the length of the acyl chains, the size of the PEG headgroup, and the concentration of the deuterated PtdEG within the membrane.

Bilayer Structural Parameters

Neutron and X-ray scattering techniques are used to determine key structural parameters of lipid bilayers, such as the bilayer thickness (D_B) and the area per lipid (A_L).

-

Effect of PEGylation: The presence of bulky PEG headgroups introduces steric repulsion, which can increase the area per lipid.[9] This, in turn, can lead to a decrease in the hydrophobic thickness of the bilayer.

-

Effect of Deuteration: Deuteration of the acyl chains can cause a small reduction in the bilayer thickness and the lamellar repeat spacing. Conversely, deuteration of the headgroup may lead to an increase in these parameters.

Projected Impact on Deuterated PtdEG: For a chain-deuterated PtdEG lipid, we can anticipate a larger area per lipid compared to a non-PEGylated lipid due to the PEG chain's presence.[9][10] The deuteration of the acyl chains is expected to cause a slight decrease in the overall bilayer thickness. The precise values will depend on the degree of deuteration and the molecular weight of the PEG chain.

Summary of Quantitative Data and Projections

The following tables summarize the known properties of a representative non-deuterated PEGylated lipid system and the projected properties of its chain-deuterated counterpart.

| Parameter | Non-Deuterated DPPC:DSPE-PEG(2000) | Projected Change with Chain Deuteration |

| Phase Transition Temp. (T_m) | Increases with PEG concentration[5] | Decrease of ~4-5°C |

| Bilayer Thickness (D_B) | Variable, depends on PEG conc.[11][12][13] | Slight decrease |

| Area per Lipid (A_L) | Increases with PEG concentration[9] | Minor change, primarily driven by PEG |

Table 1: Summary of known and projected physical properties of PtdEG lipids.

Experimental Protocols for Characterization

The characterization of deuterated PtdEG lipids would involve a suite of biophysical techniques. Below are detailed methodologies for the key experiments.

Liposome (B1194612) Preparation

A common starting point for these analyses is the preparation of unilamellar vesicles (liposomes).

-

Lipid Film Hydration:

-

Dissolve the deuterated PtdEG lipid and any other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing at a temperature above the lipid's T_m. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension 11-21 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the T_m.[14]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of the lipid vesicles.[15][16][17]

-

Sample Preparation:

-

Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.

-

Place an equal volume of the corresponding buffer into a reference pan.

-

Hermetically seal both pans.[18]

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell and equilibrate at a temperature well below the expected T_m.

-

Scan the temperature at a controlled rate (e.g., 1°C/minute) to a temperature well above the T_m.

-

Perform multiple heating and cooling scans to check for reproducibility and reversibility.[19]

-

-

Data Analysis:

-

The T_m is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

-

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for determining the structure of liposomes in solution, including bilayer thickness and area per lipid.[20][21][22]

-

Sample Preparation:

-

Data Acquisition:

-

Place the liposome suspension in a temperature-controlled sample holder within the SAXS or SANS instrument.

-

Acquire scattering data over a range of scattering vectors (q).

-

-

Data Analysis and Modeling:

-

The raw scattering data is corrected for background scattering from the buffer.

-

The corrected data is then fitted to a model that describes the scattering from a unilamellar vesicle. A common approach is the scattering density profile (SDP) model, which represents the bilayer as a series of Gaussian distributions for the headgroups and hydrocarbon chains.[20][21]

-

By fitting the model to the data, parameters such as the bilayer thickness, hydrocarbon thickness, and headgroup thickness can be extracted. The area per lipid can then be calculated from these values and the known volume of the lipid molecules.[20]

-

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

Conclusion

While direct experimental data on deuterated PtdEG lipids is currently lacking, a robust framework for predicting their physical properties exists based on the extensive characterization of related lipid systems. It is anticipated that chain-deuterated PtdEG lipids will exhibit a lower phase transition temperature and a slightly reduced bilayer thickness compared to their protonated counterparts, while retaining the increased area per lipid characteristic of PEGylated lipids. The experimental protocols detailed in this guide provide a clear path for the future characterization of these important molecules. Such studies, particularly those employing neutron scattering, will be instrumental in refining our understanding of lipid-based drug delivery vehicles and advancing their design for therapeutic applications.

References

- 1. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]

- 2. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Shape and Phase Transitions in a PEGylated Phospholipid System - Langmuir - Figshare [acs.figshare.com]

- 8. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG-grafted phospholipids in vesicles: Effect of PEG chain length and concentration on mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid bilayer - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]

- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Li… [ouci.dntb.gov.ua]

- 18. benchchem.com [benchchem.com]

- 19. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]

- 20. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Small-angle neutron scattering study of lipid phase diagrams by the contrast variation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]

16:0 (Rac)-PtdEG-d71 molecular weight and formula

Technical Guide: 16:0 (Rac)-PtdEG-d71

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the deuterated phospholipid, this compound, including its molecular characteristics and its application in experimental settings.

Molecular Profile

This compound is a deuterated form of 1,2-dipalmitoyl-rac-glycero-3-phosphoethanol. The "16:0" designation indicates that both fatty acid chains are palmitic acid, a 16-carbon saturated fatty acid. The "(Rac)" indicates a racemic mixture at the glycerol (B35011) stereocenter. "PtdEG" stands for phosphatidylethylene glycol. The "-d71" signifies that 71 hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This heavy isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterparts.

Quantitative Molecular Data

The key molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₃₇H₅D₇₁NO₉P | [1][2][3][4] |

| Formula Weight | 781.41 | [1][2][3][5] |

| Exact Mass | 780.97 | [1][2] |

| CAS Number | 2260670-48-0 | [1][2][5] |

| Synonyms | 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene (B1197577) glycol (d71) | [1][2] |

| Storage Temperature | -20°C | [1][2][3] |

Experimental Applications and Protocols

Deuterated lipids like this compound are primarily used as internal standards in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS/MS).[6] The high mass shift provided by 71 deuterium atoms ensures that its mass signal is clearly distinguishable from the endogenous, non-labeled analyte, while its chemical properties ensure it behaves similarly during sample extraction and chromatographic separation.

A primary application is in the quantification of phosphatidylethanol (B1425624) (PEth), a biomarker for alcohol consumption.[7][8] PEth is formed in the body exclusively in the presence of ethanol.[7][8]

Generalized Experimental Protocol: Quantification of PEth in Whole Blood

The following protocol outlines a typical workflow for using a deuterated lipid standard for the quantification of an analogous analyte in a biological matrix.

-

Sample Preparation:

-

Internal Standard Spiking and Extraction:

-

Add a known concentration of the internal standard, this compound, dissolved in an appropriate solvent (e.g., isopropanol), to the blood sample.[9] A typical extraction solution might be 400 µL of isopropanol (B130326) containing the standard.[9]

-

Vortex the mixture vigorously for approximately 10 minutes to ensure complete protein precipitation and lipid extraction.[9]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins and cell debris.[9]

-

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant to a new vial or a 96-well plate for analysis.[9]

-

Inject the sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the analyte from other blood components using a suitable column and gradient elution.

-

Mass Spectrometry (MS/MS): Detect and quantify the target analyte (e.g., PEth 16:0/18:1) and the internal standard (this compound) using multiple reaction monitoring (MRM) in negative ionization mode.[8] The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for quantitative analysis and the relevant biological pathway for the analyte of interest.

Caption: Quantitative analysis workflow using an internal standard.

Caption: Biosynthesis of Phosphatidylethanol (PEth).

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. immunomart.com [immunomart.com]

- 5. åå [yeasen.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Phosphatidylethanol - Wikipedia [en.wikipedia.org]

- 8. Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redhotdiagnostics.com [redhotdiagnostics.com]

The Unseen Architects: A Technical Guide to the Biological Significance of Phosphatidylethanolamine Glycol (PEG-PE) Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (B1630911) glycol (PEG-PE) lipids represent a cornerstone in modern drug delivery systems, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of PEG-PE, detailing its critical role in the formulation of "stealth" liposomes and other nanoparticles. We will dissect the molecular mechanisms by which PEG-PE lipids extend circulation half-life, modulate immune responses, and enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect. This document offers a comprehensive overview of the quantitative impact of PEG-PE on nanoparticle characteristics, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key biological pathways involved.

Introduction: The "Stealth" Revolution

The conjugation of polyethylene (B3416737) glycol (PEG) to phospholipids, particularly phosphatidylethanolamine (PE), has revolutionized the field of drug delivery.[1] These amphiphilic molecules, known as PEG-PE lipids, are integral components of so-called "stealth" liposomes and other nanoparticles.[2] Their primary function is to create a hydrophilic, protective layer on the surface of the nanocarrier.[3] This "stealth" shield sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] This evasion of the body's natural clearance mechanisms leads to a significantly prolonged circulation time of the encapsulated therapeutic agent, a critical factor for effective drug targeting and sustained release.[6][7]

Quantitative Impact of PEG-PE on Nanoparticle Properties

The incorporation of PEG-PE lipids into liposomal and nanoparticle formulations has a profound and quantifiable impact on their physicochemical properties and in vivo behavior. These parameters are critical for optimizing drug delivery systems for clinical applications.

Table 1: Effect of PEG-PE on Liposome (B1194612) Circulation Half-Life

| Liposome Formulation | PEG-PE Derivative | PEG Molecular Weight (Da) | Molar Percentage of PEG-PE | Circulation Half-Life (t½) | Fold Increase vs. Control | Reference |

| Egg PC:Cholesterol | PEG-PE | Not Specified | Not Specified | < 30 min (unmodified) | - | [6] |

| Egg PC:Cholesterol | Dioleoyl PEG-PE | Not Specified | Not Specified | 5 hours | >10 | [6] |

| Unmodified Liposomes | - | - | - | 13 min | - | [4] |

| PEG-PE Modified | PEG(2000)-PE | 2000 | Not Specified | 21 min | 1.6 | [4] |

| PEG-PE Modified | PEG(5000)-PE | 5000 | Not Specified | 75 min | 5.8 | [4] |

| DSPC/CH LUVs | DSPE-PEG2000 | 2000 | 6 mol% | > 24 hours | Not specified | [7] |

| PEG-Lipo-β-E | DSPE-PEG 2000 | 2000 | 2% | 1.62-fold increase vs. injection | 1.62 | [8] |

PC: Phosphatidylcholine, CH: Cholesterol, LUVs: Large Unilamellar Vesicles, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine

Table 2: Influence of PEG-PE on Liposome Particle Size and Stability

| Liposome Formulation | PEG-PE Derivative & Concentration | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PEG-Lipo-β-E | DSPE-PEG 2000 (2%) | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.060 | [8][9] |

| L-PTX | - | 119.10 | Not Specified | Not Specified | [5] |

| ES-L-PTX | ES-PEG2000-DSPE | 125.57 | Not Specified | Not Specified | [5] |

| SSL-PTX | mPEG2000-DSPE | 137.93 | Not Specified | Not Specified | [5] |

| ES-SSL-PTX | ES-PEG2000-DSPE & mPEG2000-DSPE | 135.93 | Not Specified | Not Specified | [5] |

| LCP NPs | DSPE-PEG2000 (up to 20%) | ~30 | Not Specified | -10 (DOPC), 15 (DOTAP) | [2] |

L-PTX: Paclitaxel Liposome, ES-L-PTX: Estrone-Targeted Paclitaxel Liposome, SSL-PTX: Stealth Paclitaxel Liposome, ES-SSL-PTX: Estrone-Targeted Stealth Paclitaxel Liposome, LCP NPs: Lipid-Calcium-Phosphate Nanoparticles, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane.

Key Biological Signaling Pathways and Mechanisms

The biological significance of PEG-PE lipids is intrinsically linked to their interaction with complex physiological systems, most notably the complement system and the unique pathophysiology of tumor microenvironments.

The Complement System: A Double-Edged Sword

The complement system is a crucial component of the innate immune system, comprising a cascade of proteins that, when activated, lead to opsonization, inflammation, and cell lysis.[10][11] While PEGylation is designed to prevent opsonization, under certain conditions, PEGylated liposomes can activate the complement system, leading to a phenomenon known as complement activation-related pseudoallergy (CARPA).[12] This activation can occur through the classical, lectin, or alternative pathways.[13][14]

Caption: The three pathways of complement activation.

The Enhanced Permeability and Retention (EPR) Effect: A Gateway to Tumors

The EPR effect is a phenomenon characteristic of many solid tumors, which exhibit leaky vasculature and poor lymphatic drainage.[15][16][17] This unique pathophysiology allows nanoparticles, including PEGylated liposomes, to extravasate from the bloodstream and accumulate preferentially in the tumor interstitium.[18][19] The prolonged circulation time afforded by PEG-PE is crucial for maximizing the EPR effect, as it increases the probability of the nanocarrier reaching the tumor site.[3]

Caption: The Enhanced Permeability and Retention (EPR) effect.

Experimental Protocols

Synthesis of DSPE-PEG

This protocol describes a common method for synthesizing DSPE-PEG via the reaction of DSPE with an activated PEG derivative.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N-hydroxysuccinimide (NHS)-activated PEG (e.g., mPEG-NHS)

-

Anhydrous chloroform (B151607) and methanol

-

Triethylamine (B128534) (TEA)

-

Dialysis membrane (MWCO appropriate for the PEG size)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve DSPE and a molar excess of mPEG-NHS in anhydrous chloroform in a round-bottom flask.

-

Add triethylamine to the mixture to act as a catalyst.

-

Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at room temperature with continuous stirring for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Redissolve the resulting lipid film in a minimal amount of chloroform/methanol.

-

Purify the DSPE-PEG conjugate by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules.

-

Lyophilize the dialyzed solution to obtain pure DSPE-PEG as a white powder.

-

Characterize the final product using techniques such as NMR and MALDI-TOF mass spectrometry to confirm its structure and purity.

Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes with a defined size.

Materials:

-

Primary phospholipid (e.g., DSPC)

-

Cholesterol

-

DSPE-PEG

-

Chloroform and methanol

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG) in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio.[20]

-

Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the primary lipid.[21]

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[3][21]

-

For size reduction and to form unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. Pass the suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution.[3]

-

The resulting translucent suspension contains small unilamellar vesicles (SUVs).

-

Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[9] The morphology can be visualized using transmission electron microscopy (TEM).[9]

Caption: Workflow for PEGylated liposome preparation.

In Vitro Complement Activation Assay

This assay measures the activation of the complement system by PEGylated liposomes in human serum.

Materials:

-

PEGylated liposomes

-

Normal human serum (NHS)

-

EDTA, Mg-EGTA

-

ELISA kits for complement activation markers (e.g., C3b/c, sC5b-9)

-

Microplate reader

Procedure:

-

Prepare different concentrations of the PEGylated liposome suspension.

-

Incubate the liposomes with normal human serum (typically at 20-50% v/v) at 37°C for a defined period (e.g., 30-60 minutes).[22]

-

Include appropriate controls: buffer alone (negative control), zymosan (positive control for alternative pathway), and heat-inactivated serum.

-

To differentiate between the classical and alternative pathways, perform incubations in the presence of inhibitors: EDTA (inhibits all pathways) and Mg-EGTA (inhibits the classical and lectin pathways, allowing the alternative pathway to proceed).

-

Stop the reaction by adding a chelating agent like EDTA.

-

Measure the levels of complement activation products, such as C3b/c and the soluble terminal complement complex (sC5b-9), in the serum samples using specific ELISA kits according to the manufacturer's instructions.[22][23]

-

Analyze the results by comparing the levels of activation markers in the presence of liposomes to the controls.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the circulation half-life of PEGylated liposomes in a murine model.

Materials:

-

PEGylated liposomes (often containing a fluorescent or radiolabeled marker)

-

Laboratory mice (e.g., BALB/c)

-

Syringes and needles for intravenous injection

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

Detection instrument (e.g., fluorescence plate reader, gamma counter)

Procedure:

-

Administer a defined dose of the PEGylated liposome formulation to the mice via intravenous injection (e.g., through the tail vein).[24][25]

-

At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the mice (e.g., via retro-orbital or tail vein sampling).[24]

-

Process the blood samples to separate the plasma or serum by centrifugation.

-

Quantify the concentration of the liposomal marker in the plasma/serum samples using the appropriate detection method.

-

Plot the plasma concentration of the liposomes versus time.

-

Calculate the pharmacokinetic parameters, including the circulation half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.[8]

Conclusion

Phosphatidylethanolamine glycol lipids are indispensable tools in the design and development of advanced drug delivery systems. Their ability to confer "stealth" properties to nanocarriers, thereby prolonging circulation time and enabling passive tumor targeting via the EPR effect, has led to significant advancements in cancer therapy and other fields. However, the potential for complement activation highlights the complex interplay between these engineered nanoparticles and the host's immune system, necessitating careful formulation design and evaluation. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a foundational resource for researchers and drug development professionals seeking to harness the full potential of PEG-PE lipids in creating safer and more effective nanomedicines.

References

- 1. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Amphipathic polyethyleneglycols effectively prolong the circulation time of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]

- 10. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. immunology.org [immunology.org]

- 12. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]

- 16. researchgate.net [researchgate.net]

- 17. Effective permeation and retention effect [epr effect | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijpsonline.com [ijpsonline.com]

- 21. benchchem.com [benchchem.com]

- 22. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Lipids in Quantitative Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic and intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. As the analytical rigor of lipidomics continues to advance, the use of stable isotope-labeled internal standards has become a cornerstone for achieving reliable and reproducible results. Among these, deuterated lipids—lipid molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612)—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated lipids in mass spectrometry-based quantitative lipidomics.

Introduction: The Challenge of Quantitative Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid concentrations. Lipids are not only fundamental building blocks of cellular membranes but also act as critical signaling molecules and energy storage depots.[1] Dysregulation of lipid metabolism is implicated in a multitude of diseases, including cardiovascular disease, diabetes, neurodegenerative disorders, and cancer, making the accurate quantification of lipids a critical aspect of biomedical research and drug development.[1][2]

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the predominant analytical platform for lipidomics due to its high sensitivity, selectivity, and throughput.[3] However, several factors can introduce variability and inaccuracy into quantitative measurements, including:

-

Sample Preparation: Inefficient extraction and sample loss during processing can lead to underestimation of lipid quantities.

-

Matrix Effects: The complex biological matrix can suppress or enhance the ionization of target lipids in the mass spectrometer, leading to inaccurate measurements.[4]

-

Instrumental Variability: Fluctuations in instrument performance can introduce run-to-run and batch-to-batch variations.

To overcome these challenges, a robust method for normalization and quantification is essential. This is where deuterated lipids play a pivotal role.

The Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantitative lipidomics is isotope dilution mass spectrometry (ID-MS).[5] This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS), to the sample at the earliest stage of analysis.[6] Deuterated lipids are a prominent class of stable isotope-labeled internal standards.

The fundamental premise of ID-MS is that the deuterated internal standard is chemically and physically nearly identical to its endogenous, non-labeled counterpart.[7] Consequently, it experiences the same extent of sample loss during extraction and purification, and similar ionization efficiency in the mass spectrometer.[4] Because the deuterated standard has a higher mass due to the presence of deuterium atoms, it can be distinguished from the endogenous analyte by the mass spectrometer.[7] By measuring the ratio of the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved.[5]

Advantages of Deuterated Lipids as Internal Standards

The use of deuterated lipids as internal standards offers several key advantages in quantitative lipidomics:

-

Correction for Sample Loss: By introducing the deuterated standard at the beginning of the workflow, any losses that occur during sample preparation, such as incomplete extraction or sample transfer, will affect both the analyte and the internal standard proportionally. This allows for accurate correction of these losses.[4]

-

Compensation for Matrix Effects: The co-elution of the deuterated standard with the endogenous analyte in liquid chromatography ensures that both experience similar ionization suppression or enhancement from the biological matrix. This enables effective normalization and more accurate quantification.[4]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard for each analyte, or at least for each lipid class, significantly improves the accuracy and precision of quantification compared to methods that rely on a single internal standard for all analytes or external calibration.[4] Studies have shown a significant reduction in the coefficient of variation (CV%) when using stable isotope-labeled internal standards.[2][5]

-

Versatility: Deuterated lipids can be synthesized for a wide range of lipid classes, providing comprehensive coverage for targeted and untargeted lipidomics studies.

Considerations and Best Practices

While deuterated lipids are powerful tools, there are some important considerations to ensure their effective use:

-

Isotopic Purity: The isotopic purity of the deuterated standard is crucial for accurate quantification. The presence of unlabeled material in the standard can lead to an overestimation of the endogenous analyte.

-

Chemical Purity: The chemical purity of the standard is equally important to avoid interference from other lipid species.

-

Potential for Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, which can compromise accuracy. This is a more significant concern for deuterium atoms on exchangeable positions like hydroxyl or amine groups.

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts due to the kinetic isotope effect. This is usually a minor effect but should be considered during method development.[6]

-

Standard Concentration: The amount of deuterated standard added to the sample should be optimized to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analyte.

Commercially Available Deuterated Lipid Standards

Several companies specialize in the synthesis and provision of high-quality deuterated lipid standards for research purposes. These standards are available for a wide array of lipid classes, often in pre-formulated mixtures for convenience.

| Lipid Class | Example Deuterated Standards | Supplier |

| Fatty Acyls | Arachidonic Acid-d8, Linoleic Acid-d4, Palmitic Acid-d31 | Cayman Chemical, Avanti Polar Lipids |

| Glycerolipids | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 | Avanti Polar Lipids |

| Glycerophospholipids | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d9 | Cayman Chemical, Avanti Polar Lipids |

| 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine-d5 | Avanti Polar Lipids | |

| Sphingolipids | N-palmitoyl-d-erythro-sphingosine-d7 (Ceramide-d7) | Cayman Chemical, Avanti Polar Lipids[8] |

| Sphingomyelin (d18:1/16:0)-d9 | Avanti Polar Lipids | |

| Sterol Lipids | Cholesterol-d7 | Cayman Chemical, Avanti Polar Lipids |

| Eicosanoids | Prostaglandin E2-d4, Leukotriene B4-d4 | Cayman Chemical |

Experimental Protocols

The successful implementation of deuterated lipids in a quantitative lipidomics workflow requires meticulous attention to detail at each step. Below are detailed methodologies for key experiments.

General Experimental Workflow

The overall workflow for quantitative lipidomics using deuterated internal standards involves several key stages, as depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

Navigating the Cold Chain: A Technical Guide to the Storage and Stability of Perdeuterated Lipid Standards

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of perdeuterated lipid standards. It delves into the factors influencing their stability, offers detailed experimental protocols for stability assessment, and presents a workflow for their use in lipidomics research.

Core Principles of Perdeuterated Lipid Storage

The fundamental principle governing the storage of perdeuterated lipids is the mitigation of chemical degradation pathways, primarily hydrolysis and oxidation. The deuterium (B1214612) atoms incorporated into the lipid structure, particularly at positions susceptible to abstraction, significantly slow down oxidative processes due to the kinetic isotope effect. However, these molecules are not impervious to degradation.

Optimal Storage Conditions:

To ensure long-term stability, perdeuterated lipid standards should be stored at low temperatures, under an inert atmosphere, and protected from light. The specific conditions depend on the physical state of the lipid (powder or solution) and the degree of unsaturation in its fatty acid chains.

| Lipid Type | Physical State | Recommended Storage Temperature (°C) | Container | Atmosphere | Key Considerations |

| Saturated Lipids | Powder | ≤ -16 | Glass vial with Teflon-lined cap | Air or Inert Gas | Relatively stable as a dry powder. Allow the entire container to warm to room temperature before opening to prevent condensation. |

| Unsaturated Lipids | Powder | Not Recommended | N/A | N/A | Highly hygroscopic and susceptible to oxidation. Should be promptly dissolved in a suitable organic solvent. |

| All Lipids | Organic Solution | -20 ± 5 | Glass vial with Teflon-lined cap or sealed glass ampoule | Inert Gas (Argon or Nitrogen) | Essential for preventing oxidation of unsaturated lipids. Avoid repeated freeze-thaw cycles. |

| All Lipids | Aqueous Suspension | Not Recommended for Long-Term Storage | Glass or Plastic | Air | Prone to hydrolysis. Should be prepared fresh for immediate use. |

Stability-Indicating Assays: Experimental Protocols

Verifying the stability of perdeuterated lipid standards, particularly after long-term storage or when using a new batch, is crucial for data integrity. The following are detailed protocols for common stability-indicating assays.

Protocol 1: Lipid Extraction for Stability Assessment (Modified Folch Method)

This method is widely used for the quantitative extraction of total lipids from a sample.

Materials:

-

Perdeuterated lipid standard solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a known aliquot of the perdeuterated lipid standard solution, add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 30 seconds to induce phase separation.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

-

Carefully aspirate and discard the upper aqueous phase.

-

Transfer the lower organic phase, containing the lipid standard, to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for analysis by mass spectrometry or for derivatization prior to gas chromatography.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to assess the integrity of the fatty acid chains of the perdeuterated lipid standard. Degradation can lead to the formation of shorter-chain fatty acids or oxidized products.

Materials:

-

Dried lipid extract from Protocol 1

-

Methanolic HCl (1.25 M)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Add 1 mL of methanolic HCl to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

-

Allow the sample to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water, and vortex for 30 seconds to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

Inject an aliquot of the sample into the GC-MS system. Monitor for the expected perdeuterated FAME peak and any potential degradation products.

Visualizing Workflows and Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing perdeuterated internal standards.

A typical experimental workflow for lipidomics analysis.

Sphingolipid De Novo Synthesis Pathway

Perdeuterated sphingolipid standards are crucial for tracing the flux through the de novo synthesis pathway and understanding its regulation in various physiological and pathological states.[1][2][3]

The de novo sphingolipid synthesis pathway.

Conclusion

The reliability of lipidomics data is fundamentally dependent on the quality of the analytical standards used. Perdeuterated lipid standards offer a robust solution for accurate quantification, but their stability is a critical factor that must be carefully managed. By adhering to the storage and handling guidelines outlined in this guide and implementing appropriate stability-indicating assays, researchers can ensure the integrity of their standards and, consequently, the validity of their experimental findings. This diligence is essential for advancing our understanding of the intricate roles of lipids in health and disease.

References

- 1. Why do we study sphingolipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 16:0 (Rac)-PtdEG-d71 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is crucial for understanding their roles in complex biological processes, disease pathogenesis, and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of the lipidome. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics, correcting for variability in sample preparation, extraction efficiency, and instrument response.[1]

16:0 (Rac)-PtdEG-d71 is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol), a species of phosphatidylglycerol (PG). Its high isotopic purity and structural similarity to endogenous PGs make it an excellent internal standard for the quantification of various phosphatidylglycerol species and other lipid classes in complex biological matrices. These application notes provide detailed protocols for the effective use of this compound in quantitative lipid analysis.

Key Properties of this compound

| Property | Value |

| Chemical Formula | C_37H_{5}D_{71}NO_{9}P |

| Molecular Weight | 781.41 g/mol |

| Physical Form | Powder |

| Purity | ≥99% |

| Storage | -20°C |

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution

A precise and accurate stock solution of the internal standard is fundamental for quantitative analysis.

Materials:

-

This compound powder

-

Chloroform/Methanol (B129727) (2:1, v/v), HPLC grade

-

Glass vials with PTFE-lined caps

-

Analytical balance

Protocol:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in a glass vial with a PTFE-lined cap at -20°C.

-

Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent mixture.

II. Lipid Extraction from Biological Samples

This protocol describes a modified Folch extraction method, which is a widely used technique for the extraction of total lipids from biological samples. The internal standard should be added to the sample before initiating the extraction process to account for any lipid loss during the procedure.

Materials:

-

Biological sample (e.g., plasma, serum, cell pellet, tissue homogenate)

-

This compound internal standard working solution

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% NaCl solution or HPLC grade water

-

Glass centrifuge tubes

-

Centrifuge

Protocol:

-

To a known amount of the biological sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise volume of the this compound internal standard working solution. The final concentration of the internal standard in the injection volume should be optimized based on instrument sensitivity, but a starting point in the range of 0.5 µM to 50 µM is common.

-

Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture again for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes to facilitate the separation of the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol. The reconstitution volume should be chosen to achieve the desired concentration for analysis.

III. LC-MS/MS Analysis

The following are general parameters for the analysis of phosphatidylglycerols. These should be optimized for the specific instrument and column being used.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used for lipidomics.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The specific gradient profile should be optimized for the separation of the target analytes.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ion transitions for this compound and the endogenous phosphatidylglycerol species of interest need to be determined and optimized. For non-deuterated 16:0 PG, a common transition is m/z 721.5 -> 255.2.[2] The precursor ion for this compound will be shifted by the mass of the deuterium (B1214612) atoms. The product ions will depend on the fragmentation pattern and should be determined experimentally.

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using known concentrations of a non-deuterated standard of the analyte of interest, with a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

Quantitative Performance Data (Representative)

The following table summarizes typical performance data for lipidomics methods utilizing deuterated internal standards. Users should perform their own validation to determine the specific performance of their assay.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Intra-assay Precision (CV%) | < 15% |

| Inter-assay Precision (CV%) | < 15% |

| Accuracy | 85-115% |

| Recovery | 80-120% |

Data presented here are representative of typical performance for methods using deuterated lipid internal standards and should be confirmed through in-house validation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for quantitative lipid analysis using this compound.

Phosphatidylglycerol Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of phosphatidylglycerol.

Role of Phosphatidylglycerol in Signaling

Caption: Simplified overview of phosphatidylglycerol's role in signaling pathways.

References

Application Notes and Protocols for Spiking Biological Samples with Deuterated Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding their roles in health and disease. The use of stable isotope-labeled internal standards, particularly deuterated lipids, has become a cornerstone for achieving reliable and reproducible results in mass spectrometry-based lipid analysis.[1] This application note provides a detailed protocol for spiking biological samples with deuterated lipids, offering a robust methodology for quantitative lipidomics.

The principle of isotope dilution mass spectrometry forms the basis of this technique. A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest but has a higher mass, is introduced into a biological sample at the earliest stage of preparation.[1] Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar effects during sample processing, such as extraction losses and ionization efficiency variations.[1] By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, accurate quantification can be achieved.[1]

Data Presentation: Quantitative Parameters for Deuterated Lipid Spiking

The successful application of deuterated lipid standards relies on understanding key quantitative parameters. The following table summarizes typical values for spiking concentrations, recovery rates, and linearity of response, compiled from various lipidomics studies.

| Parameter | Typical Value/Range | Sample Matrix Examples | Notes |

| Spiking Concentration | 1-100 ng/mL | Plasma, Serum, Tissue Homogenates | The optimal concentration depends on the endogenous level of the analyte and the sensitivity of the mass spectrometer. It is recommended to add the internal standard at a concentration similar to the expected analyte concentration.[2][3] |

| Lipid Extraction Recovery | 80-120% | Plasma, Serum, Cells, Tissues | Recovery rates can vary depending on the lipid class and the extraction method used (e.g., Folch, Bligh & Dyer, MTBE). Deuterated standards are crucial for correcting for these variations.[2][4] For some methods, average recoveries can range from 84.4–117.9%.[4] |